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1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-

Cat. No.: B12109787
CAS No.: 69226-80-8
M. Wt: 180.23 g/mol
InChI Key: QCQOEECZTCFAEI-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.netimist.mawisdomlib.org Its significance stems from its remarkable chemical stability and versatile biological activities. nih.gov The unique structural features of the 1,2,4-triazole nucleus, including its dipole character, capacity for hydrogen bonding, and rigidity, allow it to act as a potent pharmacophore, interacting with high affinity at various biological receptors. nih.gov

Derivatives of 1,2,4-triazole have been incorporated into a wide array of clinically significant drugs, demonstrating its privileged scaffold status in drug discovery. nih.govnih.govnih.gov Research has extensively documented their broad pharmacological profile, which includes:

Antifungal agents : Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are frontline therapies that act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov

Antibacterial agents : Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against various bacterial strains, including resistant pathogens like MRSA. nih.govnih.govnih.gov

Anticancer agents : Certain derivatives have shown potent antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netnih.gov

Antiviral agents : The triazole ring is a key component of antiviral drugs such as ribavirin. nih.govnih.gov

Anti-inflammatory and Analgesic agents : Many triazole derivatives have been investigated as potent anti-inflammatory and pain-relieving compounds, with some exhibiting inhibitory activity against COX enzymes. bohrium.commdpi.comresearchgate.net

Other Therapeutic Areas : The applications extend to anticonvulsants, antituberculars, antidepressants, and enzyme inhibitors. nih.govimist.manih.govresearchgate.net

Beyond medicine, 1,2,4-triazoles are utilized in agrochemicals, corrosion inhibition, and materials science, highlighting their broad industrial and academic importance. nih.govrsc.org

Table 1: Documented Biological Activities of the 1,2,4-Triazole Scaffold

Biological Activity Description Key Examples/Targets References
Antifungal Inhibition of fungal growth, often by targeting ergosterol (B1671047) biosynthesis. Fluconazole, Itraconazole, Lanosterol 14α-demethylase nih.govnih.gov
Antibacterial Activity against Gram-positive and Gram-negative bacteria. Ciprofloxacin-triazole hybrids, Schiff bases nih.govnih.govnih.gov
Anticancer Inhibition of cancer cell proliferation through various mechanisms. N-Mannich bases, Hydrazide-hydrazones nih.govresearchgate.netnih.gov
Antiviral Inhibition of viral replication. Ribavirin nih.govnih.gov
Anti-inflammatory Reduction of inflammation, often via enzyme inhibition. COX-1/COX-2 inhibitors bohrium.commdpi.com
Anticonvulsant Management of seizures. Estazolam nih.gov
Antitubercular Activity against Mycobacterium tuberculosis. Various synthetic derivatives imist.mabohrium.comresearchgate.net

Structural Framework of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- within Heterocyclic Chemistry

The compound 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is a specifically substituted derivative that belongs to the broader family of aminated 1,2,4-triazoles. Its structural framework is composed of three key components:

The 1H-1,2,4-Triazole Core : This is the central heterocyclic ring. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen atom at position 1. nih.gov This form is generally considered to be more stable than the 4H tautomer. nih.govresearchgate.net The triazole ring is aromatic, a property that confers significant stability to the molecule. researchgate.net

The combination of the electron-rich amino group and the sulfur-containing thenyl group on the stable 1,2,4-triazole scaffold creates a molecule with a distinct electronic and steric profile, suggesting potential for specific interactions with biological targets.

Table 2: Structural Components of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-

Component Description Position on Triazole Ring Key Features
1H-1,2,4-Triazole A five-membered aromatic ring with three nitrogen atoms. Core Scaffold Stable, planar, capable of hydrogen bonding.
Amino Group A primary amine (-NH₂). C3 Hydrogen bond donor, site for derivatization.
2-Thenyl Group A thiophene-2-yl-methyl group. C5 Aromatic, contains sulfur, adds bulk and lipophilicity.

Overview of Current Research Trajectories for Aminated Triazole Systems

Research into aminated triazole systems, including compounds like 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- , is dynamic and follows several key trajectories. These investigations leverage the versatile chemistry of the amino group and the proven biological relevance of the triazole core.

Development of Novel Synthetic Methodologies : A primary focus is on creating more efficient, general, and environmentally benign methods for synthesizing substituted 3-amino-1,2,4-triazoles. nih.gov Researchers are exploring one-pot reactions, microwave-assisted synthesis, and the use of novel catalysts to generate diverse libraries of these compounds from readily available starting materials. rsc.orgmdpi.com The goal is to facilitate the rapid creation of new chemical entities for screening and development. nih.govmdpi.com

Exploration of Pharmacological Applications : Building on the known activities of the triazole scaffold, a significant amount of research is dedicated to synthesizing and evaluating new aminated triazoles for a range of therapeutic targets. This includes screening for enhanced or novel antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com Studies often focus on structure-activity relationships (SAR) to understand how different substituents on the triazole ring influence biological efficacy and selectivity. nih.gov

Materials Science and Coordination Chemistry : Aminated triazoles are being investigated for applications beyond pharmacology. The nitrogen-rich structure makes them excellent ligands for creating coordination polymers and metal-organic frameworks. rsc.org Furthermore, their unique electronic properties have led to their use in developing advanced materials, such as passivating agents to reduce defects and improve the stability and efficiency of perovskite solar cells. acs.org Research in this area explores how the amino and triazole nitrogen atoms can coordinate with metal ions or interact with material surfaces. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4S B12109787 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- CAS No. 69226-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69226-80-8

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4S/c8-7-9-6(10-11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H3,8,9,10,11)

InChI Key

QCQOEECZTCFAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NN2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Insights for 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis of the target molecule, 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, identifies several logical disconnections of the triazole ring. The most common strategies hinge on forming the heterocyclic ring from acyclic precursors. A primary disconnection across the N1-C5 and N4-C3 bonds points to a reaction between a hydrazine-derived component containing the N1-N2-N4 segment and an amine function, and a two-carbon unit that will form the C3 and C5 atoms of the ring.

A highly convergent and widely employed retrosynthetic approach involves the cyclization of a hydrazinecarboximidamide derivative. nih.gov This key intermediate can be conceptually disconnected further, leading to two main synthetic routes starting from readily available precursors.

Route A: This pathway starts with aminoguanidine (B1677879) or a related hydrazinecarbothioamide (thiosemicarbazide). nih.gov For the target compound, this would involve the condensation of aminoguanidine with a synthon providing the 2-thenylacetyl group, such as 2-thiopheneacetic acid or its derivatives (e.g., esters, acid chlorides, or nitriles).

Route B: An alternative disconnection involves building the precursor from a substituted thiourea (B124793). nih.gov This route allows for variation of the substituents on the 3-amino group. The thiourea is first reacted to form a sulfonic acid intermediate, which is then displaced by a hydrazine (B178648) to generate the acyclic precursor for cyclization. nih.gov

The key precursors for the synthesis of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- are therefore:

Aminoguanidine (or its salts) or Thiosemicarbazide (B42300) : These provide the H₂N-C-N-N backbone necessary for the 3-amino-1,2,4-triazole structure. nih.govresearchgate.net

2-Thiopheneacetic Acid (or its derivatives): This precursor provides the C5 carbon and the attached 2-thenyl substituent. Derivatives such as esters, nitriles (2-thenyl cyanide), or the acid itself can be used depending on the specific synthetic protocol.

Diverse Synthetic Pathways to the 1,2,4-Triazole (B32235) Core

The synthesis of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous named reactions and modern adaptations applicable to the construction of the target molecule.

Cyclization Reactions from Hydrazine and Related Intermediates

The most direct methods for synthesizing 3-amino-5-substituted-1,2,4-triazoles involve the cyclocondensation of a hydrazine derivative with a carboxylic acid or its equivalent.

A primary route involves the reaction of aminoguanidine hydrochloride with a suitable carboxylic acid, in this case, 2-thiopheneacetic acid. mdpi.com The initial step is the acylation of aminoguanidine to form an acylaminoguanidine (a guanyl hydrazide). This intermediate then undergoes intramolecular cyclization with the elimination of water to form the desired 3-amino-1,2,4-triazole ring. mdpi.com The acidity of the medium can significantly influence the rate of cyclization. mdpi.com

Another common pathway utilizes thiosemicarbazide or thiocarbohydrazide (B147625). researchgate.netnih.gov For instance, heating a mixture of thiocarbohydrazide with a carboxylic acid is a known method for preparing 3-substituted 4-amino-1,2,4-triazole-5-thiones. nih.gov Similarly, acid hydrazides can react with carbon disulfide and hydrazine hydrate (B1144303) to form 4-amino-5-mercapto isres.orgorganic-chemistry.orgrsc.orgtriazoles, which are versatile intermediates. rsc.org These mercapto- or thione-containing triazoles can then be converted to the corresponding amino derivatives if needed, although direct synthesis is often preferred for efficiency.

Unsymmetrical N,N'-diacylhydrazines can also undergo cyclocondensation with hydrazine hydrate to produce N4-amino-1,2,4-triazoles with different substituents at the 3 and 5 positions. jocpr.com

Condensation and Subsequent Cyclization Strategies

Classical named reactions provide robust, albeit sometimes harsh, methods for triazole synthesis. The Einhorn-Brunner reaction involves the acid-catalyzed condensation of diacylamines with hydrazines to form 1,2,4-triazoles. wikipedia.orgwikipedia.orgresearchgate.netdrugfuture.com In the context of the target molecule, this would require a diacylamine incorporating a 2-thenylacetyl group and another acyl group that could be converted to an amino group or serve as a precursor. If the two acyl groups are different, a mixture of isomeric triazoles can be formed. wikipedia.org

The Pellizzari reaction is another historical method where an amide and a hydrazide react, typically at high temperatures, to form a 1,2,4-triazole. chemicalbook.comwikipedia.org This reaction proceeds through an acyl amidrazone intermediate which then cyclizes. chemicalbook.com

More contemporary strategies often involve the condensation of amidines or amidrazones. Amidines are considered excellent precursors for 1,2,4-triazole synthesis when reacted with various reagents. chemicalbook.com For example, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized in a one-pot, two-step process from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgfrontiersin.org

Microwave-Assisted and One-Pot Synthetic Protocols

To overcome the often harsh conditions and long reaction times of classical methods, modern organic synthesis has increasingly turned to microwave irradiation and one-pot procedures. These techniques offer significant advantages in terms of speed, efficiency, and yield.

Microwave-assisted synthesis has been shown to be highly effective for producing 3-amino-1,2,4-triazoles. A general method involves the reaction of aminoguanidine bicarbonate or hydrochloride with carboxylic acids under microwave irradiation at elevated temperatures (e.g., 180 °C) in a sealed vessel. mdpi.com This approach is particularly suitable for volatile starting materials and can significantly shorten reaction times from many hours to just a few hours or even minutes. mdpi.comnih.gov Two complementary microwave-assisted pathways have been developed for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where the reaction sequence depends on the nucleophilicity of the amine used. rsc.org

One-pot syntheses are also highly advantageous. A strategy for the rapid preparation of diverse 3-amino-1,2,4-triazoles involves the formation of a thiourea, followed by S-alkylation and subsequent ring closure in a single pot. acs.org Another one-pot approach for 1,3,5-trisubstituted 1,2,4-triazoles uses the reaction of carboxylic acids, amidines, and hydrazines, facilitated by a peptide coupling agent like HATU. isres.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles
MethodReactantsConditionsReaction TimeYieldReference
Conventional HeatingAminotriazole, Propylamine, Triethyl OrthoformateToluene, 120 °C, Sealed Flask4 h93% acs.org
Microwave IrradiationAminotriazole, Propylamine, Triethyl OrthoformateMicrowave, 140 °C10 min71% nih.govacs.org
Microwave IrradiationAminoguanidine Hydrochloride, Carboxylic AcidsMicrowave, 180 °C, Sealed Vial3 hHigh mdpi.com
Microwave IrradiationN-guanidinosuccinimide, Aliphatic AminesMicrowaveNot specifiedGood rsc.org

Catalyst-Mediated Approaches (e.g., Iron-catalyzed)

Catalysis offers a pathway to milder reaction conditions, improved selectivity, and broader substrate scope. While the prompt mentions iron-catalysis, the literature on 1,2,4-triazole synthesis is more heavily dominated by other metals, particularly copper.

Copper-catalyzed reactions are prevalent for forming various substituted 1,2,4-triazoles. isres.org For instance, Cu(OAc)₂ can catalyze the one-pot synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride, tolerating a wide range of functional groups. isres.org Different copper catalysts can also direct the regioselectivity of the cyclization. For example, in the reaction of amidines and diazo compounds, Cu(II) catalysis can lead to 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. organic-chemistry.orgfrontiersin.org

Other metal catalysts have also been employed. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in an environmentally benign oxidative cyclization of amidrazones and aldehydes to give 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov

In a move towards greener chemistry, metal-free catalytic systems have been developed. The Lewis acid B(C₆F₅)₃ has been shown to catalyze the formation of 3,4,5-trisubstituted-1,2,4-triazoles from hydrazines via a sequence of amination, intramolecular cyclization, and dehydrogenation without the need for an external oxidant. isres.orgfrontiersin.orgnih.gov Catalyst-free methods are also emerging, such as the synthesis of functionalized 1,2,4-triazoles via the ring opening and intramolecular cyclization of arylidene thiazolones with hydrazines. rsc.org

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the synthesis of 1,2,4-triazoles, several mechanisms have been proposed and studied.

In the Einhorn-Brunner reaction , the mechanism begins with the protonation of the hydrazine, which then attacks a carbonyl group of the diacylamine. wikipedia.orgwikipedia.org A series of steps involving dehydration, formation of an iminium ion, a 1,5-proton shift, and intramolecular cyclization leads to a five-membered ring intermediate. wikipedia.org Final elimination of a water molecule results in the aromatic 1,2,4-triazole ring. wikipedia.orgwikipedia.org

The mechanism for the direct synthesis from hydrazine hydrate and formamide (B127407) is believed to proceed by the initial formation of formylhydrazine. google.com This intermediate then reacts with another molecule of formamide through nucleophilic addition, followed by intermolecular dehydration and cyclization to yield the triazole ring. google.com

For the synthesis from aminoguanidine and a carboxylic acid , the first step is the formation of an N-acylaminoguanidine intermediate. mdpi.com The subsequent cyclization is proposed to occur via nucleophilic attack of a terminal nitrogen of the hydrazine moiety onto the carbonyl carbon, followed by dehydration to form the stable aromatic triazole ring.

A plausible mechanism for the catalyst-free synthesis from arylidene thiazolone and hydrazine involves an initial nucleophilic attack by hydrazine on the thiazolone ring, triggering a ring-opening via C-S bond cleavage to form an acyclic intermediate. rsc.org This is followed by intramolecular cyclization and dehydration to form a second intermediate, which then reacts with another molecule of hydrazine to yield the final hydrazone-substituted 1,2,4-triazole product with the elimination of H₂S. rsc.org

Elucidation of Reaction Intermediates and Transition States

The formation of the 1,2,4-triazole ring in compounds such as 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- typically proceeds through a series of reactive intermediates. A prevalent synthetic route involves the cyclization of an N-acyl aminoguanidine derivative. This key intermediate is generally formed by the reaction of aminoguanidine with a suitable carboxylic acid or its derivative, in this case, 2-thenylacetic acid.

The reaction mechanism initiates with the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the N-acyl aminoguanidine. The crucial stage in the synthesis is the formation of these guanyl hydrazides, which is often an acid-catalyzed and reversible step, making the reaction conditions highly influential on the success of the synthesis. mdpi.com

Another significant intermediate in alternative synthetic pathways is a substituted hydrazinecarboximidamide derivative. researchgate.netnih.gov This intermediate can be prepared through convergent routes, for example, starting from a thiourea derivative which is then oxidized and reacted with a hydrazine. nih.gov The subsequent cyclization of this intermediate, often facilitated by a formic acid equivalent, leads to the desired 3-amino-1,2,4-triazole ring. researchgate.net The synthesis of N4-amino-1,2,4-triazoles is also thought to proceed through the formation of N,N'-diacylhydrazines, which then undergo cyclocondensation with hydrazine. frontiersin.org

The transition states in these cyclization reactions involve the intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl or imine carbon, leading to the formation of the five-membered triazole ring. The specific nature and energy of these transition states are influenced by factors such as the substituents on the reacting molecules and the presence of catalysts.

Table 1: Key Intermediates in the Synthesis of 3-Amino-1,2,4-Triazoles

Intermediate NamePrecursorsSubsequent ReactionReference
N-Acyl aminoguanidineAminoguanidine, Carboxylic Acid/DerivativeIntramolecular cyclization and dehydration mdpi.com
HydrazinecarboximidamideThiourea, HydrazineCyclization with a formic acid equivalent researchgate.netnih.gov
N,N'-DiacylhydrazineCarboxylic acids, HydrazineCyclocondensation with hydrazine frontiersin.org

Control of Regioselectivity and Chemoselectivity

The synthesis of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- presents challenges in controlling regioselectivity, as the formation of isomeric products is possible. The reaction between aminoguanidine and a carboxylic acid derivative can theoretically lead to either a 3-amino-5-substituted or a 5-amino-3-substituted 1,2,4-triazole. The regiochemical outcome is often dictated by the reaction conditions and the nature of the reactants. For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis has been shown to be an effective method for producing 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

The choice of starting materials and the sequence of reactions are critical for achieving the desired regioselectivity. In multicomponent reactions, the order of addition of reagents can direct the reaction pathway towards the desired isomer. frontiersin.org For example, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a one-pot, two-step process starting with the in situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a hydrazine, has demonstrated high regioselectivity. frontiersin.org

Chemoselectivity is another important consideration, particularly when dealing with starting materials containing multiple reactive functional groups. The 3-amino-1,2,4-triazole nucleus itself is a polyfunctional nucleophile, with potential reaction sites at the amino group and the ring nitrogen atoms. nih.gov Selective functionalization can be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the electrophile. mdpi.com For instance, amidoalkylation of 3-amino-1,2,4-triazole has been shown to occur selectively at the endocyclic N-1 nitrogen atom under specific basic conditions.

Synthetic Efficiency and Sustainability in Triazole Synthesis (Green Chemistry Aspects)

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this regard. mdpi.com The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 5-substituted 3-amino-1,2,4-triazoles from the direct condensation of carboxylic acids and aminoguanidine. mdpi.com This method often allows for the use of greener solvents, such as water or ethanol, and can sometimes be performed under solvent-free conditions. organic-chemistry.org

The development of reusable catalysts is another key aspect of green triazole synthesis. rsc.orgrsc.org For example, a zinc-based heterogeneous nanocatalyst has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, offering a less toxic alternative to commonly used copper catalysts. rsc.orgrsc.org While this example pertains to 1,2,3-triazoles, the principle of using recyclable, less toxic metal catalysts is applicable to the synthesis of 1,2,4-triazoles as well. One-pot, multicomponent reactions are also inherently more sustainable as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. frontiersin.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for 3-Amino-1,2,4-Triazoles

ParameterConventional MethodGreen Chemistry ApproachReference
Energy Source Conventional heating (reflux)Microwave irradiation mdpi.com
Solvent Often organic solvents (e.g., DMF)Water, Ethanol, or solvent-free organic-chemistry.orgrsc.org
Catalyst Often stoichiometric reagents or hazardous catalystsRecyclable heterogeneous catalysts, biocatalysts rsc.orgrsc.org
Efficiency Longer reaction times, potentially lower yieldsShorter reaction times, often higher yields mdpi.com
Waste Generation Multiple steps can lead to more wasteOne-pot reactions minimize waste frontiersin.org

Comprehensive Spectroscopic Characterization and Structural Analysis of 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom in 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- can be established.

The ¹H NMR spectrum of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is expected to exhibit distinct signals corresponding to the protons of the triazole ring, the amino group, the methylene (B1212753) bridge, and the thenyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the aromaticity of the thiophene (B33073) ring.

In a typical deuterated solvent such as DMSO-d₆, the following proton signals can be anticipated:

Amino Protons (-NH₂): A broad singlet is expected for the amino protons, the chemical shift of which can be variable and is dependent on concentration and temperature. For related 3-amino-1,2,4-triazole structures, this signal often appears in the range of δ 5.5-6.5 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the triazole and thenyl moieties would likely appear as a singlet, given the absence of adjacent protons for coupling. This signal is expected in the region of δ 4.0-4.5 ppm.

Thenyl Protons: The protons of the thiophene ring will present a characteristic splitting pattern. The proton at position 5 of the thiophene ring (adjacent to the sulfur atom) is expected to appear as a doublet of doublets around δ 7.3-7.4 ppm. The proton at position 3 will likely resonate as a doublet of doublets around δ 6.9-7.0 ppm, and the proton at position 4 will appear as a triplet or doublet of doublets in a similar region.

Triazole NH Proton: A broad singlet corresponding to the N-H proton of the triazole ring is also anticipated, likely at a downfield chemical shift, potentially above δ 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂5.5 - 6.5br s
-CH₂-4.0 - 4.5s
Thenyl H-36.9 - 7.0dd
Thenyl H-46.9 - 7.0t or dd
Thenyl H-57.3 - 7.4dd
Triazole N-H> 12.0br s

s = singlet, br s = broad singlet, dd = doublet of doublets, t = triplet. Predicted values are based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is expected to show signals for the two distinct carbons of the triazole ring, the methylene carbon, and the four carbons of the thenyl group.

Triazole Carbons (C3 and C5): The C3 carbon, bonded to the amino group, is expected to resonate at a higher field compared to the C5 carbon, which is attached to the thenyl group. Anticipated chemical shifts are in the range of δ 150-165 ppm. For the parent 3-amino-1,2,4-triazole, the triazole carbons appear around 155 and 148 ppm. uni.lu

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected to appear in the aliphatic region, likely around δ 30-35 ppm.

Thenyl Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the methylene group (C2) will be in the range of δ 140-145 ppm. The other thiophene carbons (C3, C4, and C5) are expected to resonate between δ 124-128 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 (Triazole)158 - 162
C5 (Triazole)150 - 155
-CH₂-30 - 35
C2 (Thenyl)140 - 145
C3 (Thenyl)126 - 128
C4 (Thenyl)124 - 126
C5 (Thenyl)125 - 127

Predicted values are based on analysis of structurally similar compounds.

To unequivocally assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would confirm the coupling relationships between the protons on the thiophene ring.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and thenyl carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

The IR spectrum of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is expected to display characteristic absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

N-H Stretching: The amino (-NH₂) group will exhibit two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3400-3200 cm⁻¹. The triazole N-H stretch is also expected in this region, often as a broad band due to hydrogen bonding. For 3-amino-1,2,4-triazole, these bands are observed around 3420 and 3320 cm⁻¹. chemicalbook.com

C-H Stretching: Aromatic C-H stretching from the thiophene ring is anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the thiophene ring are expected in the 1650-1400 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group should appear around 1640-1600 cm⁻¹.

C-S Stretching: The characteristic stretching vibration of the C-S bond in the thiophene ring is expected in the fingerprint region, typically around 750-600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Asymmetric Stretch~3400
-NH₂Symmetric Stretch~3300
N-H (Triazole)Stretch3200-3000 (broad)
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=N / C=CRing Stretch1650-1400
-NH₂Bending (Scissoring)1640-1600
C-SStretch750-600

Predicted values are based on analysis of structurally similar compounds.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the triazole and thiophene rings, which may be weak or absent in the IR spectrum.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. By calculating the optimized geometry and vibrational modes of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, a theoretical vibrational spectrum can be generated.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with the experimental IR and Raman spectra. This correlation allows for a more detailed and confident assignment of the observed vibrational bands to specific atomic motions within the molecule. Studies on similar 1,2,4-triazole (B32235) derivatives have shown excellent agreement between scaled theoretical frequencies and experimental data, aiding in the complete vibrational assignment. ufv.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum of a 1,2,4-triazole derivative, a prominent molecular ion peak (M+) is expected, which would confirm the molecular weight of the molecule. For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the molecular formula is C₇H₈N₄S, corresponding to a molecular weight of approximately 180.23 g/mol .

The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds within the heterocyclic ring and the loss of substituents. A review of mass spectrometry for 1,2,4-triazoles indicates that common fragmentation pathways include the cleavage of bonds between N1–N2 and N4–C5. ijsr.net For the title compound, characteristic fragments would likely arise from the loss of the amino group (-NH₂) and the cleavage of the thenyl substituent. The fragmentation of the thiophene ring itself would produce signature ions.

Despite the theoretical basis for these fragmentation patterns, specific experimental mass spectra, including a data table of m/z values and their relative intensities for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.

For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, HRMS would be used to confirm the elemental composition of C₇H₈N₄S. The calculated exact mass would be compared to the experimentally measured mass. While numerous studies report HRMS data for various other triazole derivatives nih.govnih.gov, specific high-resolution mass spectral data for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- could not be located in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths (λmax) correspond to the energy required to promote an electron from a lower energy orbital (like a highest occupied molecular orbital, HOMO) to a higher energy one (like a lowest unoccupied molecular orbital, LUMO). researchgate.net

The UV-Vis spectrum of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is expected to show absorption bands characteristic of its constituent chromophores: the 1,2,4-triazole ring and the thiophene ring. The unsubstituted 1,2,4-triazole shows weak absorption around 205 nm. ijsr.net The presence of the amino and thenyl substituents, which act as auxochromes and chromophores respectively, would be expected to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The electronic transitions would likely be of the π → π* type, originating from the conjugated systems of the triazole and thiophene rings. researchgate.netrsc.org

A comprehensive literature search did not yield any experimental UV-Vis spectra or a data table of absorption maxima for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure

For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, an X-ray diffraction study would reveal the planarity of the triazole and thiophene rings, the dihedral angle between them, and the geometry of the amino group. Hydrogen bonding involving the amino group and the triazole ring nitrogens would be a key feature of the crystal packing.

While crystal structures for many related triazole derivatives, such as 3,5-diamino-1,2,4-triazole monohydrate and 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, have been published, no crystallographic data, including unit cell parameters, space group, or atomic coordinates for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, were found in the searched scientific databases. nih.govresearchgate.net

Theoretical and Computational Investigations of 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl

Quantum Chemical Approaches for Electronic Structure and Geometry Optimization

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational approaches allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of 1,2,4-triazole (B32235) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net The selection of a functional and a basis set is a critical step in these calculations. For substituted triazoles, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects.

The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-31G* or 6-311+G**, are frequently used. The inclusion of polarization functions (the asterisk, ) allows for anisotropy in the electron distribution, which is important for accurately modeling the geometry of heterocyclic systems. Diffuse functions (the plus sign, +) are added to better describe species with lone pairs or for calculating properties like electron affinity. For instance, studies on similar molecules like 3,5-diamino-1,2,4-triazole have utilized the B3LYP functional with the 6-31+G basis set for geometry optimization and electronic structure analysis. researchgate.net Such a combination is expected to provide reliable geometric parameters and electronic properties for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-.

Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. These calculations systematically adjust the atomic coordinates to find the conformation with the lowest electronic energy, which corresponds to the most stable arrangement of the atoms in the molecule at 0 K.

Table 1: Illustrative Functionals and Basis Sets for Triazole Systems

Functional Basis Set Typical Application
B3LYP 6-31G* Geometry Optimization, Electronic Properties
B3LYP 6-311+G** Higher accuracy energies, Anion calculations
PBE PBE Solid-state calculations, Periodic systems

This table presents examples of functionals and basis sets commonly used in computational studies of heterocyclic compounds and is for illustrative purposes.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and thermodynamic data.

These methods are used to calculate fundamental properties such as the total electronic energy, enthalpy of formation, and Gibbs free energy. By performing frequency calculations on the optimized geometry, one can obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy and entropy, and predict infrared spectra. researchgate.net For example, ab initio calculations on 3,5-diamino-1,2,4-triazole have been used to determine its zero-point vibrational energy and entropy. researchgate.net Such calculations are invaluable for understanding the thermodynamic stability of different isomers or tautomers of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-. Comparing the energies of different conformers allows for the identification of the most stable structure and the prediction of equilibrium populations at a given temperature.

Tautomerism and Isomerism of Triazole Systems

The 1,2,4-triazole ring is subject to annular prototropic tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the ring. nih.gov This results in different tautomeric forms that can coexist in equilibrium. nih.gov

For a 3,5-disubstituted 1,2,4-triazole like the title compound, three potential annular tautomers exist: the 1H-, 2H-, and 4H-forms. The position of the substituents significantly influences the relative stability of these tautomers. The 2H-tautomer is often less stable due to the disruption of the potential for resonance involving the substituent at position 5.

In the case of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the three primary tautomers would be:

1H-tautomer : Proton on N1.

2H-tautomer : Proton on N2.

4H-tautomer : Proton on N4.

Computational studies on related 3-amino-5-substituted-1,2,4-triazoles have shown that the relative stability is highly dependent on the electronic nature of the substituents and the medium (gas phase vs. solvent). nih.gov For many 3-amino-1,2,4-triazoles, the 1H-tautomer is found to be the most stable form. nih.gov The relative energies can be accurately predicted using DFT and ab initio methods by comparing the calculated ground-state energies of the optimized geometries for each tautomer.

Table 2: Hypothetical Relative Stabilities of Tautomers of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- in the Gas Phase

Tautomer Method/Basis Set Relative Energy (kcal/mol)
1H-form B3LYP/6-311+G** 0.00 (Reference)
2H-form B3LYP/6-311+G** +5.8

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific calculations for the molecule.

The interconversion between tautomers occurs via proton transfer reactions. Computational chemistry can model the pathways and energy barriers associated with these transfers. By locating the transition state structure for the proton migration between two tautomers, the activation energy for the process can be calculated. nih.gov

These calculations can reveal whether the proton transfer is an intramolecular process (a direct 1,2- or 1,3-hydride shift) or if it is mediated by solvent molecules. In protic solvents like water, solvent molecules can form a hydrogen-bonded bridge, facilitating a lower-energy pathway for proton transfer. nih.gov For instance, studies on similar triazoles have shown that water molecules can mediate a quadruple proton transfer, significantly lowering the activation energy for tautomerization. nih.gov Understanding these mechanisms is crucial as the dominant tautomer in a given environment can exhibit different chemical reactivity and biological activity.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

HOMO : This orbital represents the region from which an electron is most likely to be donated in a reaction with an electrophile. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO : This orbital represents the region where an electron is most likely to be accepted in a reaction with a nucleophile. A lower LUMO energy indicates a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the HOMO is expected to have significant contributions from the electron-rich amino group and the π-systems of the triazole and thenyl rings. The LUMO is likely to be distributed over the triazole ring's π* system. Analysis of these orbitals helps predict sites of electrophilic and nucleophilic attack. For example, in related amino-triazoles, the global nucleophilicity is predicted to be high, with the amino group and specific ring nitrogens being likely centers for reaction with electrophiles. researchgate.net

Table 3: Illustrative FMO Data and Reactivity Descriptors

Parameter Definition Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.3
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.85

Note: The values in this table are hypothetical examples for an illustrative substituted triazole, calculated at the DFT level. Actual values require specific computation.

HOMO-LUMO Gap Analysis for Electron Transfer Processes

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the efficiency of intramolecular charge transfer (ICT).

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiophene (B33073) ring, which act as electron-donating moieties. Conversely, the LUMO would likely be distributed across the electron-deficient 1,2,4-triazole ring. This distribution facilitates ICT from the donor groups to the acceptor ring upon excitation. Computational analysis would precisely map these orbitals and calculate the energy gap, providing insight into the compound's electronic transition properties. Studies on similar triazole derivatives have shown that modifications to substituent groups can significantly tune this energy gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the typical data generated from a HOMO-LUMO analysis. Specific values for the target compound require dedicated computational runs.

Parameter Expected Value (eV) Description
EHOMO Negative Value Energy of the Highest Occupied Molecular Orbital
ELUMO Negative/Positive Value Energy of the Lowest Unoccupied Molecular Orbital

Chemical Hardness and Softness Analysis

Derived from the HOMO-LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) provide further quantitative measures of a molecule's stability and reactivity. These concepts are rooted in Pearson's Hard and Soft Acids and Bases (HSAB) principle.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2 . A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η ). A "soft" molecule has a small energy gap and is more polarizable and reactive.

Calculating these parameters for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- would allow for a quantitative prediction of its chemical stability. The presence of both the triazole and thiophene rings, along with the amino group, suggests a molecule of intermediate softness, capable of engaging in various chemical interactions.

Table 2: Illustrative Chemical Reactivity Descriptors This table shows how reactivity descriptors are derived from orbital energies. Specific values are pending computational analysis.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2 Resistance to electron cloud deformation.
Chemical Softness (S) S = 1 / η Measure of reactivity and polarizability.
Electronegativity (χ) χ ≈ (I + A) / 2 Power of an atom to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other species, including identifying sites for hydrogen bonding and electrophilic or nucleophilic attack.

For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Localized around the hydrogen atoms of the amino group and the N-H of the triazole ring, identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation.

Such a map provides a clear, intuitive picture of the molecule's reactive sites, complementing the quantitative data from HOMO-LUMO analysis. researchgate.net

Simulation of Spectroscopic Properties (IR, Raman, NMR, UV-Vis)

Computational methods can simulate various spectroscopic signatures of a molecule, which is essential for interpreting experimental data and confirming molecular structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, key predicted vibrations would include N-H stretching from the amino and triazole groups, C=N and N-N stretching within the triazole ring, C-S stretching from the thiophene ring, and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Predictions for this molecule would distinguish the protons and carbons of the thiophene ring, the methylene (B1212753) bridge, and the triazole core.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n → π* or π → π*). The primary absorption is expected to arise from charge transfer from the thiophene and amino groups to the triazole ring.

Comparison of Theoretical and Experimental Spectroscopic Data

A crucial step in validating any computational model is to compare the simulated spectra with experimental results. While comprehensive experimental data for this specific molecule is scarce, when available, such a comparison serves two purposes. First, a strong correlation between theoretical and experimental data validates the chosen computational method and level of theory. Second, the theoretical assignments help in the precise interpretation of experimental peaks, which can sometimes be ambiguous. For instance, calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental IR and Raman spectra. researchgate.net

Solvation Effects on Molecular Structure and Energetics

The properties of a molecule can change significantly in solution compared to the gas phase. Computational models like the Polarizable Continuum Model (PCM) can simulate the effects of a solvent on the molecule's geometry, energy, and electronic properties. For a polar molecule like 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, moving from a gas phase to a polar solvent would be expected to:

Increase the dipole moment.

Slightly alter bond lengths and angles.

Cause a shift (typically a red shift) in the UV-Vis absorption spectrum.

Analyzing these solvation effects is critical for understanding the molecule's behavior in a realistic chemical or biological environment.

Prediction of Advanced Electronic Properties (e.g., Non-Linear Optics)

Molecules with significant intramolecular charge transfer, like many triazole derivatives, are often candidates for non-linear optical (NLO) materials. nih.gov Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. The push-pull nature of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- (with the amino/thiophene donors and triazole acceptor) suggests it could possess NLO properties. A computational analysis would quantify these properties, providing a theoretical basis for its potential use in materials science. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- (5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine)
Ethyl-2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl) acetate
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide
Thiophene

Chemical Reactivity and Functionalization of 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl

Transformations Involving the Amino Substituent

The primary amino group at the 3-position of the triazole ring is a key site for functionalization, readily participating in reactions typical of aromatic and heterocyclic amines.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the exocyclic amino group allows for straightforward acylation, alkylation, and sulfonylation.

Acylation: The amino group can be acylated using various reagents. For instance, reactions with acetic anhydride (B1165640) can lead to mono- or diacetylated products depending on the conditions. google.comnih.gov Refluxing 5-amino-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazole in acetic anhydride yields the 5-(acetylamino) derivative. google.com Milder conditions, such as using neat acetic anhydride at room temperature, can lead to the diacetylated product, 1-acetyl-3-(acetylamino)-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazole. google.comnih.gov These reactions demonstrate that both the exocyclic amino group and the annular nitrogen atoms can be acylated, and selectivity can be controlled by the reaction parameters.

Alkylation: While N-alkylation of the triazole ring itself is common chemicalbook.com, reactions can also be directed at the substituents. For example, the alkylation of related 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) occurs at the sulfur atom, but subsequent reactions can involve the amino group. nih.gov In other systems, alkylation can be directed to the triazole nitrogen atoms, with regioselectivity influenced by the base and solvent system. chemicalbook.com Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have been synthesized via substitution at either the N1 or C5 position of the triazole ring. chemscene.com

Sulfonylation: The amino group can be converted to a sulfonamide. Studies on related structures, such as N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, show that sulfonylation is a viable transformation for this class of compounds. beilstein-journals.org These reactions typically involve reacting the amino-triazole with a sulfonyl chloride in an appropriate solvent. A variety of sulfonyl chlorides, including those with different aryl substituents like 4-phenoxyphenylsulfonyl chloride and p-toluenesulfonyl chloride, have been successfully used to create libraries of N-sulfonylated triazole derivatives. beilstein-journals.org

Starting MaterialReagentProductReference
5-amino-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazoleAcetic Anhydride (reflux)5-(acetylamino)-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazole google.com
5-amino-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazoleAcetic Anhydride (room temp.)1-acetyl-3-(acetylamino)-1H- documentsdelivered.comsemanticscholar.orgnih.govtriazole google.com
3,5-diamino-1H-1,2,4-triazole derivative4-phenoxyphenyl)sulfonyl chlorideN³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine beilstein-journals.org
3,5-diamino-1H-1,2,4-triazole derivative(4-Fluorophenyl)sulfonyl chloride1-((4-Fluorophenyl)sulfonyl)-N³-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine beilstein-journals.org

Condensation Reactions leading to Schiff Bases

One of the most widely reported transformations for 3-amino-1,2,4-triazoles is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). nih.gov This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (–N=CH–) bond.

These reactions are often carried out by refluxing the aminotriazole and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. sciencegate.app A variety of aldehydes, including aromatic and heterocyclic aldehydes, have been used to synthesize a broad spectrum of Schiff base derivatives. documentsdelivered.comsemanticscholar.orgchemicalbook.com For instance, 3-amino-1,2,4-triazole readily condenses with substituted benzaldehydes, and even thiophene-based aldehydes like 5-chlorothiophen-2-carbaldehyde and 5-nitrothiophen-2-carbaldehyde, to yield the corresponding Schiff bases in high yields. documentsdelivered.com The stability of these Schiff bases is generally higher when derived from aromatic aldehydes due to conjugation. chemicalbook.com

Amino-TriazoleAldehydeResulting Schiff BaseReference
1H-1,2,4-triazol-3-amine5-chlorothiophen-2-carbaldehydeN-[(5-chlorothiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine documentsdelivered.com
1H-1,2,4-triazol-3-amine5-nitrothiophen-2-carbaldehydeN-[(5-nitrothiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine documentsdelivered.com
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolBenzaldehyde(E)-4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
3,4-diamino-1H-1,2,4-triazole-5(4H)-thioneSubstituted BenzaldehydesVarious substituted benzylideneamino-triazole-thiones chemicalbook.com

Cyclization of Amino Derivatives to Form Fused Heterocycles

The amino-triazole core and its derivatives, such as Schiff bases, serve as valuable precursors for synthesizing fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization to form new rings, leading to complex polycyclic structures. For example, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be cyclized by treatment with thioglycolic acid to generate thiazolidinone-fused triazoles. lew.ro

In other pathways, the amino group is first converted into a different functional group which then participates in a cyclization. A thiourea (B124793) derivative, prepared from an N-acyl aminotriazole, can undergo cyclization with 2-hydroxy-1,2-diphenylethan-1-one to form a new fused imidazole (B134444) ring. sciencegate.app Furthermore, 1,2,4-triazole (B32235) derivatives can undergo recyclization reactions. For example, N-guanidinosuccinimide, when reacted with amines, can lead to the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through a process involving the opening of the succinimide (B58015) ring and subsequent recyclization to form the 1,2,4-triazole ring. nih.gov These cyclization strategies are pivotal in expanding the chemical diversity of triazole-based compounds, yielding fused systems like thiazolo[3,2-b] documentsdelivered.comsemanticscholar.orgnih.govtriazoles. stackexchange.com

Modifications of the 2-Thenyl Moiety

The 2-thenyl group, consisting of a thiophene (B33073) ring linked by a methylene (B1212753) bridge, presents additional sites for chemical modification.

Ring Functionalization and Derivatization

The thiophene ring of the thenyl group is susceptible to electrophilic aromatic substitution. Thiophene is more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the position adjacent to the sulfur atom (C5, since C2 is attached to the side chain). researchgate.net

Nitration: The nitration of thiophenes can be achieved with mild nitrating agents to avoid degradation of the sensitive ring. semanticscholar.orgresearchgate.net Reagents such as nitric acid in acetic anhydride or copper(II) nitrate (B79036) are effective. documentsdelivered.comresearchgate.net For example, nitration of thienyl-substituted ketones with nitric acid in acetic anhydride results in a mixture of nitro isomers, while using copper nitrate can lead selectively to the α-nitro ketone. documentsdelivered.comsciencegate.app The use of nitric acid with trifluoroacetic anhydride is another method that provides mononitro derivatives in good yields, typically at the 2- or 5-position. researchgate.net

Halogenation: Halogenation, particularly bromination, is also a common functionalization reaction for thiophenes. The reaction of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with N-bromosuccinimide can lead to the bromination of the thiophene ring at the 5-position, yielding products like 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This demonstrates that electrophilic substitution on the thenyl ring is feasible even when it is part of a larger, functionalized triazole molecule.

Side Chain Modifications

The methylene bridge (–CH2–) connecting the triazole and thiophene rings is a potential site for functionalization. This position is analogous to a benzylic position, being adjacent to an aromatic system (the thiophene ring). This suggests its susceptibility to reactions such as oxidation or radical halogenation. While direct experimental evidence for such modifications on 3-amino-5-(2-thenyl)-1H-1,2,4-triazole is limited in the available literature, reactivity can be inferred from analogous systems.

For instance, methylene bridges in other heterocyclic systems can be functionalized. Research on bis(1,2,4-triazol-1-yl)methane shows that the bridging methylene group can be a scaffold for building more complex structures, including dendrons. In other contexts, side chains on heterocyclic rings are frequently modified to alter biological activity or pharmacokinetic properties. nih.gov It is chemically plausible that the thenyl methylene group could be oxidized to a carbonyl (ketone) or hydroxyl (alcohol) group under appropriate conditions, which would open up further synthetic pathways. Similarly, radical bromination could introduce a bromine atom at the methylene bridge, creating a reactive site for subsequent nucleophilic substitution reactions.

Reactions at the Triazole Nitrogen Atoms

The nitrogen atoms within the 1,2,4-triazole ring are key centers of reactivity, participating in a variety of functionalization reactions. The presence of the amino and thenyl groups influences the electron density and steric accessibility of these nitrogen atoms, thereby modulating their reactivity towards electrophiles.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for the derivatization of 1,2,4-triazoles, leading to a diverse array of compounds with modified properties. The regioselectivity of these reactions on the 1H-1,2,4-triazole, 3-amino-5-(2-thenyl)- scaffold is a critical aspect, as substitution can occur at the N1, N2, or N4 positions of the triazole ring.

N-Alkylation: The alkylation of 3-amino-5-substituted-1,2,4-triazoles typically proceeds at the ring nitrogen atoms. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. In the case of related 3-amino-5-aryl-1H- nih.govnih.govbeilstein-journals.orgtriazoles, cyclization of N-acyl-S-methylisothioureas with alkylhydrazines has been shown to produce 1-alkyl-3-dialkylamino-5-phenyltriazoles as major products. nih.gov The regioselectivity can be determined using techniques such as Nuclear Overhauser Effect (NOE) NMR experiments. nih.gov For some S-substituted 1,2,4-triazoles, alkylation with dihaloalkanes has shown that N(2) alkylated isomers can be preferentially formed. nih.gov

Below is a representative table illustrating the potential outcomes of N-alkylation on a 3-amino-5-substituted-1,2,4-triazole core, based on general findings in the literature.

Alkylating AgentBaseSolventMajor Regioisomer(s)Reference
Alkyl HalideK2CO3AcetoneN1 and N2 substituted products nih.gov
Alkylhydrazine--N1 substituted product nih.gov
DihaloalkaneK2CO3AcetoneN1 and N2 disubstituted products nih.gov

N-Acylation: N-acylation introduces an acyl group onto one of the triazole nitrogens. This reaction is often used to modify the electronic and steric properties of the molecule. In a serendipitous reaction, 3-mercapto nih.govnih.govbeilstein-journals.orgtriazoles were found to undergo both N-acylation and S-alkylation in a one-pot reaction with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS), leading to 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. rsc.org This highlights the potential for concurrent functionalization at different sites of the triazole scaffold.

A representative table for N-acylation reactions is presented below, based on analogous reactions.

Acylating AgentCatalyst/ReagentSolventProduct TypeReference
Trifluoromethyl-β-diketoneNBS-N-trifluoroacetyl derivative rsc.org
Acyl ChloridesPyridineDichloromethaneN-acyl derivativeGeneral Knowledge

Role of Tautomeric Forms in Reactivity

The reactivity of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is significantly influenced by the existence of annular prototropic tautomers. 3-amino-1,2,4-triazoles can exist in three potential tautomeric forms: the 3-amino-1H-, 5-amino-1H-, and 3-amino-4H- tautomers. The equilibrium between these forms is dependent on factors such as the solvent, temperature, and the nature of the substituents.

The predominant tautomeric form in solution will dictate the site of electrophilic attack. For instance, the N1 and N2 positions are typically more nucleophilic in the 1H-tautomer, while the N4 position is the primary nucleophilic center in the 4H-tautomer. X-ray crystallographic studies of related compounds have shown that both 3-amino and 5-amino tautomers can co-exist in the solid state. This tautomerism is a key factor in determining the regioselectivity of N-alkylation and N-acylation reactions, as the different nitrogen atoms exhibit varying degrees of nucleophilicity in each tautomeric form.

Synthesis of Analogs and Derivatives for Chemical Diversification

The 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- scaffold is a versatile building block for the synthesis of a wide range of analogs and derivatives, enabling the exploration of chemical space for various applications.

One approach to diversification involves the reaction of the exocyclic amino group. For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base intermediates, which can then be further modified.

Another strategy focuses on the construction of fused heterocyclic systems. The reaction of 4-amino-3-mercapto-(4H)-1,2,4-triazoles with various reagents has been shown to produce a variety of fused heterocycles, such as triazolo[3,4-b]-5H-pyrazoles. researchgate.net These reactions often proceed through initial derivatization at the sulfur and/or amino groups, followed by intramolecular cyclization.

Furthermore, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through complementary pathways. rsc.org One method involves the reaction of N-guanidinosuccinimide with aliphatic amines under microwave irradiation. rsc.org For less nucleophilic aromatic amines, an alternative route starting with the preparation of N-arylsuccinimides followed by reaction with aminoguanidine (B1677879) hydrochloride is employed. rsc.org These synthetic strategies allow for the introduction of a wide range of substituents, leading to a diverse library of compounds.

The following table summarizes some approaches for the synthesis of analogs and derivatives of the 3-amino-1,2,4-triazole core.

Starting MaterialReagent(s)Product TypeReference
4-Amino-3-mercapto-(4H)-1,2,4-triazole3-chloro-2,4-pentandione1,2,4-Triazolo[3,4-b]-5H-pyrazole researchgate.net
N-guanidinosuccinimideAliphatic amines, microwaveN-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org
N-arylsuccinimidesAminoguanidine hydrochloride, microwaveN-aryl substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org
3-amino-1,2,4-triazoleAcyl chlorides, sodium thiocyanate, dialkylamines, methyl iodide, then alkylhydrazines1-alkyl-3-dialkylamino-5-phenyltriazoles nih.gov

Coordination Chemistry: 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl As a Ligand System

Ligand Design Principles and Coordination Motifs

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, dimensionality, and properties of the resulting metal complex. The molecule 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- possesses several features that make it an attractive candidate as a ligand.

The 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- ligand offers multiple potential coordination sites for metal ions. The 1,2,4-triazole (B32235) ring itself contains three nitrogen atoms, which can act as Lewis bases and coordinate to metal centers. Specifically, the nitrogen atoms at the 2- and 4-positions of the triazole ring are common coordination sites. The exocyclic amino group at the 3-position provides an additional nitrogen donor atom.

Furthermore, the 2-thenyl substituent introduces a sulfur atom within the thiophene (B33073) ring. Depending on the metal ion's preference (hard and soft acid-base theory), this sulfur atom could also participate in coordination, although it is generally a softer donor site compared to the nitrogen atoms. The presence of multiple donor atoms (N,N,N,S) classifies this molecule as a multidentate ligand.

The arrangement of donor atoms in 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- allows for various coordination modes. The proximity of the N4 of the triazole ring and the nitrogen of the 3-amino group could allow the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

Transition metals, with their partially filled d-orbitals, readily form complexes with nitrogen-containing ligands. It is anticipated that 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- would form stable complexes with a variety of transition metals such as copper(II), zinc(II), nickel(II), cobalt(II), and iron(II/III). The synthesis would likely involve mixing a solution of the ligand with a solution of the corresponding metal salt (e.g., chloride, nitrate (B79036), or sulfate) in a solvent like methanol, ethanol, or acetonitrile. The resulting complexes could be characterized by techniques such as infrared (IR) spectroscopy to confirm the coordination of the ligand, UV-Vis spectroscopy to study the electronic properties, and magnetic susceptibility measurements to determine the magnetic behavior of the complexes.

For instance, studies on related 3-amino-1,2,4-triazole derivatives have shown the formation of discrete mononuclear and polynuclear complexes with transition metals. mdpi.comnih.gov In a similar vein, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been shown to form complexes with Ni(II), Cu(II), and Zn(II), acting as a bidentate ligand coordinating through the sulfur and an amino nitrogen. nih.govresearchgate.net

While less common than with transition metals, main group metals can also form coordination compounds with 1,2,4-triazole derivatives. Metals such as tin(II), lead(II), and cadmium(II) could potentially form complexes with 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-. The synthesis methods would be similar to those used for transition metal complexes. The characterization of these complexes would rely on techniques like NMR spectroscopy (for diamagnetic metals like Sn and Cd) and IR spectroscopy. For example, complexes of Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been reported. nih.govresearchgate.net

Structural Analysis of Coordination Compounds (e.g., Single Crystal X-ray Diffraction)

For complexes of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, single-crystal X-ray diffraction would be crucial to:

Confirm the coordination mode of the ligand (e.g., monodentate, bidentate chelating, or bridging).

Determine the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

Elucidate the nature of any intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular architectures.

For example, the crystal structure of complexes with the related ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid revealed the formation of discrete mononuclear units, 1D polymeric chains, and 2D layers, which further extended into 3D supramolecular structures through hydrogen bonding. mdpi.comnih.gov Similarly, X-ray crystallography has been used to study the tautomerism in other 1,2,4-triazole derivatives. rsc.org

Comprehensive Review of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry, spectroscopic properties, and theoretical modeling of the compound 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- .

The targeted searches for this specific molecule, including its synonym 5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine , and its potential metal complexes did not yield specific data required to populate the requested article sections. The scientific literature available focuses on structurally related but distinct triazole derivatives. For instance, research exists for compounds such as 3-amino-1,2,4-triazole without the thenyl substituent, or for the isomeric thiol derivative, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which has been studied for its biological activity rather than its coordination chemistry. zsmu.edu.uapharmj.org.uapharmj.org.ua

Due to the strict requirement to focus solely on 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- and the lack of available data on its metal complexes, it is not possible to provide a scientifically accurate article on the following topics as outlined:

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Without experimental or theoretical data from peer-reviewed sources, any attempt to describe these properties would be speculative and would not meet the required standards of scientific accuracy. Further research into the synthesis and characterization of this specific ligand and its subsequent metal complexes is necessary before a detailed article on its coordination chemistry can be written.

Emerging Research Frontiers and Future Directions in 1h 1,2,4 Triazole, 3 Amino 5 2 Thenyl Chemistry

Development of Advanced Synthetic Strategies for Complex Architectures

The future of medicinal chemistry involving the 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- scaffold relies on the ability to create increasingly complex and diverse molecular architectures. Traditional synthetic methods are giving way to more sophisticated strategies that offer greater efficiency, regioselectivity, and access to novel chemical space. Researchers are focusing on multi-component reactions (MCRs), cascade reactions, and the use of novel catalytic systems to build intricate molecules around the triazole core.

Recent developments include copper-catalyzed methods for producing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using O2 as a green oxidant. frontiersin.org Another advanced approach involves the oxidative cyclization of amidines and hydrazones, which provides a regioselective pathway to highly substituted triazoles. frontiersin.org For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an effective oxidant for the cyclization synthesis of 3,4,5-trisubstituted-1,2,4-triazoles with excellent yields. frontiersin.org The development of methods for creating fused heterocyclic systems, where the triazole ring is annulated with other rings, is also a significant area of research, leading to compounds with unique three-dimensional shapes and biological properties. nih.gov These advanced strategies are crucial for synthesizing libraries of complex derivatives of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- for screening and development.

Table 1: Modern Synthetic Approaches for Substituted 1,2,4-Triazoles

Synthetic Strategy Description Key Advantages Reference
Copper-Catalyzed Cascade Reaction A one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. High yield, use of O2 as a green oxidant. frontiersin.org
Ceric Ammonium Nitrate (CAN) Oxidative Cyclization Synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from amidrazones and aldehydes. Good to excellent yields, versatile. frontiersin.org
Metal-Free Decarboxylative Cyclization Reaction of 2-aryl-2-isocyanate with aryl diazonium salts using a weak base like DABCO. Avoids metal catalysts, shortcuts synthetic pathways. frontiersin.org
Regioselective Ag(I) or Cu(II) Catalysis Cycloaddition of aryl diazonium salts and isocyanides to yield either 1,3- or 1,5-disubstituted-1,2,4-triazoles depending on the metal catalyst. High regioselectivity, excellent functional group compatibility. frontiersin.orgorganic-chemistry.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the cyclization of thiosemicarbazide (B42300) precursors. Rapid reaction times, high yields. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous-flow processing represents a major leap forward for the production of 1,2,4-triazole (B32235) derivatives. rsc.org Flow chemistry offers significant advantages, including enhanced safety, accelerated reaction times, simplified scale-up, and the potential for full automation. rsc.orgnih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates, such as diazotization, which is a key step in some triazole syntheses. thieme-connect.com

For example, a continuous-flow process for synthesizing 3-(Mesitylthio)-1H-1,2,4-triazole, an intermediate for the herbicide cafenstrole, demonstrated a significant yield improvement (86% in flow vs. 64% in batch) and a high productivity of 344 g/h. thieme-connect.com Similarly, robust protocols for the synthesis of 1,2,3-triazoles using heterogeneous copper-on-charcoal catalysts in flow systems have been established, showcasing high yields and excellent functional group tolerance without the need for a base. nih.gov The integration of these flow reactors with automated synthesis platforms, which can control reaction parameters and perform sequential reaction steps, will enable the rapid and efficient production of libraries of compounds like 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- for high-throughput screening. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Triazoles

Feature Batch Synthesis Flow Chemistry Reference
Safety Handling of unstable intermediates can be hazardous on a large scale. Improved heat and mass transfer enhances safety; small reaction volumes minimize risk. rsc.orgthieme-connect.com
Scalability Scale-up can be complex and non-linear, often requiring re-optimization. Straightforward scale-up by running the system for a longer duration ("scaling out"). rsc.orgbeilstein-journals.org
Efficiency & Yield Side reactions can lower yields, as seen with a 64% yield for a triazole intermediate. Often provides higher yields and purity due to precise control over reaction parameters (e.g., 86% yield for the same intermediate). thieme-connect.com
Automation Difficult to fully automate complex, multi-step sequences. Easily integrated with robotic systems for automated, multi-step synthesis and optimization. researchgate.netyoutube.com
Reaction Time Can require long reaction times (hours to days). Significantly reduced reaction times (minutes) due to efficient mixing and heat transfer. beilstein-journals.org

In-Depth Mechanistic Understanding through Advanced Spectroscopic and Computational Tools

A profound understanding of reaction mechanisms, molecular structure, and electronic properties is essential for the rational design of novel 1,2,4-triazole derivatives. Future research on compounds such as 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- will increasingly rely on a synergistic combination of advanced spectroscopic and computational methods.

Spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography, are fundamental for confirming molecular structures and studying conformational preferences. mdpi.com The tautomeric behavior of the 1,2,4-triazole ring, which is critical for its biological interactions, has been investigated using NMR spectroscopy and confirmed through computational modeling. researchgate.net Computational tools, particularly Density Functional Theory (DFT) calculations, are used to determine the relative stability of tautomers, calculate electronic parameters (such as electrostatic potential and frontier molecular orbitals), and simulate UV/Vis spectra to compare with experimental data. researchgate.netnih.gov Molecular docking studies are also pivotal, providing insights into how triazole derivatives bind to biological targets, such as enzymes, which helps in understanding their mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov

Table 3: Spectroscopic and Computational Tools in Triazole Research

Tool/Technique Application in Triazole Chemistry Insights Gained Reference
X-Ray Crystallography Determines the precise 3D molecular and crystal structure. Confirms synthesis pathways, characterizes conformational preferences and tautomeric forms in the solid state. mdpi.comresearchgate.net
NMR Spectroscopy (1H, 13C) Elucidates molecular structure and investigates tautomerism in solution. Confirms covalent structure, identifies predominant tautomers, and analyzes substituent effects. researchgate.netmdpi.com
DFT Calculations Models electronic structure, relative energy, and other molecular properties. Predicts tautomer stability, electrostatic potential, frontier orbital energies (HOMO/LUMO), and simulates spectra. researchgate.netnih.gov
Molecular Docking Simulates the binding of a ligand (triazole derivative) to the active site of a target protein. Predicts binding modes, identifies key interactions (e.g., hydrogen bonds), and estimates binding affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. Assesses the stability of ligand-protein complexes and conformational changes upon binding. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The 1,2,4-triazole nucleus is an excellent building block for supramolecular chemistry, the study of chemical systems made up of multiple molecules connected by noncovalent interactions. The distinct arrangement of nitrogen atoms in the triazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into larger, ordered structures like polymers and macrocycles. nih.govnih.gov

This capability is being explored for various applications, from molecular recognition and sensing to the development of new materials. nih.gov For example, 1,2,3-triazolium macrocycles, synthesized via "click chemistry," have been developed as receptors for the selective recognition of anions and as pH sensors. nih.gov The C-H bond on the triazole ring can participate in C-H···anion electrostatic interactions, while the nitrogen atoms can coordinate with cations. nih.gov The ability of the 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- moiety to participate in these noncovalent interactions, including hydrogen bonding, π–π stacking, and coordination with metal ions, opens up future possibilities for its use in designing functional supramolecular assemblies and advanced materials.

Table 4: Key Noncovalent Interactions in Triazole-Based Supramolecular Systems

Interaction Type Description Role in Supramolecular Assembly Reference
Hydrogen Bonding Interaction between a hydrogen atom on an N-H group and a lone pair on a nitrogen atom. Directs the assembly of molecules into predictable patterns (e.g., chains, sheets). Key for molecular recognition. nih.gov
C-H···Anion Interaction Electrostatic interaction between the acidic C-H proton of the triazole ring and an anion. Enables the triazole to act as a receptor for anions. nih.gov
Metal Coordination The nitrogen atoms of the triazole ring act as ligands, binding to metal ions. Forms coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. wikipedia.org
π–π Stacking Attractive interaction between the aromatic triazole rings. Contributes to the stability of larger assemblies and influences the electronic properties of materials. nih.gov

Application of Machine Learning and AI in Triazole Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs, including derivatives of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-. These computational technologies can analyze vast datasets of chemical information to predict molecular properties, design novel compounds, and plan efficient synthetic routes, significantly accelerating the research pipeline. youtube.comnih.gov

Table 5: Applications of AI and Machine Learning in Triazole Chemistry

AI/ML Application Description Impact on Triazole Research Reference
Retrosynthesis Planning AI algorithms suggest step-by-step reaction pathways to synthesize a target molecule. Drastically reduces synthesis planning time from weeks to minutes and proposes novel, efficient routes. youtube.comchemcopilot.com
QSAR Modeling Statistical models that correlate molecular structure with biological activity or chemical properties. Enables prediction of a compound's activity before synthesis, guiding the design of more potent derivatives. nih.govnih.gov
Synthesizability Assessment AI tools evaluate how difficult a proposed molecule will be to synthesize in a lab. Prioritizes the synthesis of molecules with a higher probability of success, saving time and resources. chemical.ai
Impurity Prediction Algorithms predict potential by-products and impurities in a chemical reaction. Aids in planning purification strategies and optimizing reaction conditions for cleaner products. chemical.ai
Integration with Automation AI-planned synthetic routes are executed by robotic platforms. Creates a fully automated workflow from molecular design to synthesis, increasing throughput and reproducibility. youtube.com

Q & A

Q. What are the common synthetic pathways for preparing 1H-1,2,4-triazole derivatives, and how are they applied to 3-amino-5-(2-thenyl)- derivatives?

The synthesis typically involves cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions. For example, triazole cores are formed via cyclization of thiourea intermediates under reflux with bases like KOH. Substituents such as the 2-thenyl group are introduced through thioether linkages using alkylation or thiol-alkyne "click" chemistry. Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. What analytical techniques are critical for confirming the structure of 3-amino-5-(2-thenyl)-1H-1,2,4-triazole?

Key methods include:

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., amine protons at δ 5.2–6.0 ppm, thenyl protons at δ 2.8–3.2 ppm). 13C NMR^{13} \text{C NMR} confirms carbon backbone and substituents.
  • IR spectroscopy : Peaks at 3300–3500 cm1^{-1} (N–H stretch) and 1600–1650 cm1^{-1} (C=N/C=S) validate functional groups.
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .

Q. What are the primary biological applications of 1H-1,2,4-triazole derivatives like 3-amino-5-(2-thenyl)- analogs?

These compounds exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to their ability to disrupt membrane integrity or inhibit enzymes like lanosterol 14α-demethylase. They also serve as precursors for agrochemicals due to their stability and low toxicity .

Q. How does the 2-thenyl substituent influence the physicochemical properties of this triazole derivative?

The 2-thenyl group enhances lipophilicity, improving membrane permeability in biological systems. Its electron-rich sulfur atom may also participate in π-π stacking or hydrogen bonding, affecting crystallinity and solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-amino-5-(2-thenyl)-1H-1,2,4-triazole?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions like oxidation of the thioether group. Statistical optimization via response surface methodology (RSM) can refine these parameters .

Q. How to resolve contradictions in spectral data for triazole derivatives, such as unexpected downfield shifts in 1H NMR^1 \text{H NMR}1H NMR?

Discrepancies may arise from tautomerism (e.g., thione-thiol equilibrium) or solvent effects. Use deuterated solvents (DMSO-d6_6) and 2D NMR (COSY, HSQC) to differentiate tautomers. Computational tools like DFT can predict chemical shifts and validate assignments .

Q. What computational methods are suitable for studying the electronic properties of 3-amino-5-(2-thenyl)-1H-1,2,4-triazole?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict reactivity sites for electrophilic/nucleophilic attacks and correlate with experimental UV-Vis spectra .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of this triazole derivative?

Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring increases antimicrobial potency by enhancing binding to target enzymes. Conversely, bulky substituents may reduce membrane penetration. Quantitative Structure-Activity Relationship (QSAR) models can guide rational design .

Q. What strategies mitigate decomposition of 3-amino-5-(2-thenyl)-1H-1,2,4-triazole under acidic or oxidative conditions?

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent thioether oxidation.
  • pH control : Store in neutral buffers (pH 6–8) to avoid protonation of the amine group. Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) identify degradation pathways .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

Use directing groups (e.g., Boc-protected amines) to control substitution patterns. Microwave-assisted synthesis enhances reaction specificity by reducing side products. X-ray crystallography confirms regiochemical outcomes .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR shift calculators) to resolve ambiguities .
  • Error Analysis : Apply statistical methods (e.g., Chauvenet’s criterion) to identify outliers in biological assays .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., thioureas), including fume hood use and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.